![molecular formula C10H19N5O2 B2687456 tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402829-75-6](/img/structure/B2687456.png)
tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate: is a chemical compound that serves as an important intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Preparation Methods
The synthesis of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps:
Starting Material: The process begins with 1-methyl-1H-pyrazol-5-amine.
Amination: The amine group is introduced.
Reduction: The compound undergoes reduction.
Esterification: An ester group is added.
Trityl Protection: The amino group is protected using a trityl group.
Condensation: The final step involves condensation to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions.
Common Reagents: Reagents such as hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide are commonly used.
Major Products: The reactions typically yield derivatives of the original compound, often with modifications to the triazole or carbamate groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules.
Biology: It plays a role in the development of antibiotics and other biologically active compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the triazole and carbamate groups, which interact with enzymes and other proteins to exert their biological effects .
Comparison with Similar Compounds
tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with similar compounds such as:
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFCLAJGFVUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2687376.png)
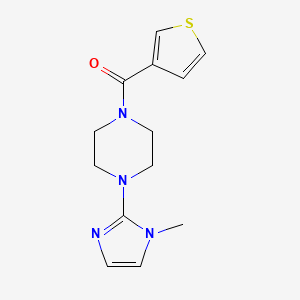
![1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine](/img/structure/B2687381.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)
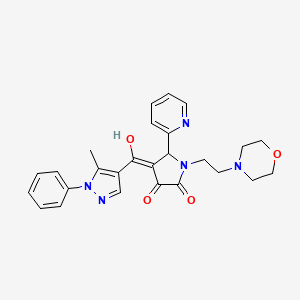
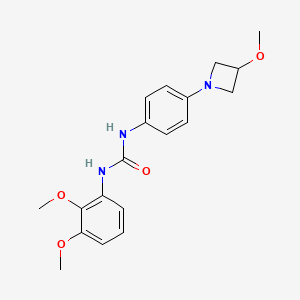
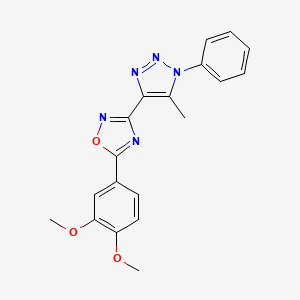
![Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)
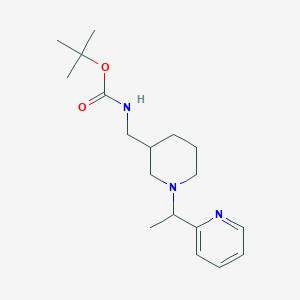
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)
![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)
![3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2687397.png)
